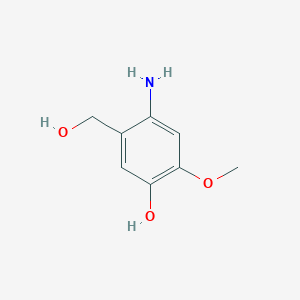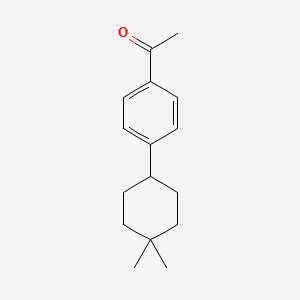![molecular formula C38H38O4 B12837298 [(1R)-2-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-3-en-1-yl] 2,2-diphenylacetate](/img/structure/B12837298.png)
[(1R)-2-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-3-en-1-yl] 2,2-diphenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R)-2-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-3-en-1-yl] 2,2-diphenylacetate is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-2-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-3-en-1-yl] 2,2-diphenylacetate typically involves multiple steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the diphenylacetyl group: This step involves the acylation of the cyclohexene ring using diphenylacetyl chloride in the presence of a Lewis acid catalyst.
Attachment of the oxypropan-2-yl group: This is done through an esterification reaction using 2,2-diphenylacetic acid and a suitable alcohol, such as isopropanol, under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for ketone formation.
Reduction: Sodium borohydride or lithium aluminum hydride for reducing carbonyl groups.
Substitution: Halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under acidic conditions for electrophilic aromatic substitution.
Major Products
Oxidation: Epoxides, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique optical characteristics.
Biology and Medicine
Drug Development: The compound’s structure can be modified to create derivatives with potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Biological Probes: It can be used as a probe to study biological processes, particularly those involving aromatic interactions or ester hydrolysis.
Industry
Polymer Synthesis: The compound can be used as a monomer or comonomer in the synthesis of specialty polymers with tailored properties.
Coatings and Adhesives: Its chemical stability and reactivity make it suitable for use in high-performance coatings and adhesives.
Wirkmechanismus
The mechanism by which [(1R)-2-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-3-en-1-yl] 2,2-diphenylacetate exerts its effects depends on its application:
Catalysis: It acts as a ligand, coordinating to metal centers and facilitating catalytic cycles.
Drug Development: It interacts with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Materials Science: Its structure imparts specific physical properties to materials, such as rigidity or thermal stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(1R)-2-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-3-en-1-yl] acetate: Lacks the additional diphenyl groups, resulting in different reactivity and properties.
[(1R)-2-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-3-en-1-yl] benzoate: Contains a benzoate group instead of the diphenylacetate, leading to variations in chemical behavior and applications.
Uniqueness
[(1R)-2-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-3-en-1-yl] 2,2-diphenylacetate is unique due to its combination of multiple phenyl groups and a cyclohexene ring, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C38H38O4 |
|---|---|
Molekulargewicht |
558.7 g/mol |
IUPAC-Name |
[(1R)-2-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-3-en-1-yl] 2,2-diphenylacetate |
InChI |
InChI=1S/C38H38O4/c1-37(2,41-35(39)33(28-18-8-4-9-19-28)29-20-10-5-11-21-29)32-26-16-17-27-38(32,3)42-36(40)34(30-22-12-6-13-23-30)31-24-14-7-15-25-31/h4-16,18-26,32-34H,17,27H2,1-3H3/t32?,38-/m1/s1 |
InChI-Schlüssel |
YISIXUCPEJYYMR-UXLMKOERSA-N |
Isomerische SMILES |
C[C@]1(CCC=CC1C(C)(C)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CC1(CCC=CC1C(C)(C)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B12837242.png)

![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine hydrochloride](/img/structure/B12837248.png)





